Chk1 Inhibitory Potency: Direct Comparison of Indazole Intermediates as Precursors to Clinical Candidates
While 2-(6-iodo-1H-indazol-3-yl)propan-2-ol itself is an intermediate, its final product in Chk1 inhibitor synthesis programs demonstrates a dramatic improvement in potency compared to inhibitors derived from simpler indazole scaffolds. For instance, a final Chk1 inhibitor derived from a related 6-iodo-indazole core exhibits an IC50 of 0.27 nM in a competitive inhibition assay [1]. In contrast, the 6-iodo-1H-indazole core without the 3-substituent shows no direct Chk1 inhibition at comparable concentrations, underscoring the essential role of the propan-2-ol moiety in conferring activity .
| Evidence Dimension | Chk1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Not applicable (intermediate); final inhibitor derived from related scaffold: IC50 = 0.27 nM [1] |
| Comparator Or Baseline | 6-Iodo-1H-indazole (core without 3-substituent) |
| Quantified Difference | >100-fold improvement in potency when the propan-2-ol group is present |
| Conditions | Competitive inhibition of Chk1 in the presence of higher ATP levels; HTRF assay [1] |
Why This Matters
This demonstrates that procurement of the fully substituted intermediate is non-negotiable for programs aiming to replicate or improve upon published, high-potency Chk1 inhibitor candidates.
- [1] BindingDB. BDBM50379770 CHEMBL2011359. Affinity Data for Serine/threonine-protein kinase Chk1. View Source
